molecular formula C13H18FNO3 B13564383 tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate

tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate

Cat. No.: B13564383
M. Wt: 255.28 g/mol
InChI Key: SYFMUCLHOBHTPK-UHFFFAOYSA-N
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Description

tert-Butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate: is a chemical compound with the molecular formula C12H16FNO3 It is a derivative of carbamic acid and contains a tert-butyl group, a fluoro-substituted phenyl ring, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions to remove the fluorine atom.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride or potassium carbonate in organic solvents.

Major Products:

  • Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
  • Reduction of the fluoro-substituted phenyl ring results in a phenyl derivative without the fluorine atom.
  • Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the development of fluorescent tags for imaging studies.

Medicine:

  • Explored for its potential as a drug candidate due to its unique structural features.
  • Studied for its interactions with biological targets such as enzymes and receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and the hydroxymethyl group play crucial roles in binding to these targets, influencing their activity and function. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

  • tert-Butyl N-(benzyloxy)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate

Comparison:

  • tert-Butyl N-(benzyloxy)carbamate: Similar in structure but contains a benzyloxy group instead of a fluoro-substituted phenyl ring. It is used in different synthetic applications and has distinct reactivity.
  • tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group, making it more hydrophilic and suitable for different biological applications.
  • tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate: Similar phenyl ring substitution but with a hydroxyethyl group, leading to different chemical and biological properties.

The uniqueness of tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate lies in its combination of a fluoro-substituted phenyl ring and a hydroxymethyl group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H18FNO3

Molecular Weight

255.28 g/mol

IUPAC Name

tert-butyl N-[[2-fluoro-4-(hydroxymethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-7-10-5-4-9(8-16)6-11(10)14/h4-6,16H,7-8H2,1-3H3,(H,15,17)

InChI Key

SYFMUCLHOBHTPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)CO)F

Origin of Product

United States

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